molecular formula C25H21F3N4O6S2 B3002519 ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887876-56-4

ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3002519
CAS RN: 887876-56-4
M. Wt: 594.58
InChI Key: QUOWUXZPVSNJLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of different reactants to form complex structures. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . This suggests that the target compound could also be synthesized through a condensation reaction, possibly involving a sulfamoyl benzamide and a thieno[3,4-d]pyridazine derivative.

Molecular Structure Analysis

The molecular structure and spectral analyses of related compounds have been characterized using various techniques such as FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis . These methods could similarly be applied to the target compound to determine its molecular structure. Quantum chemical calculations have been used to evaluate the properties of these compounds, which could also be relevant for understanding the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of related compounds with hydrazines has been studied, leading to the formation of pyrazoles . This indicates that the target compound might also undergo reactions with nucleophiles such as hydrazines, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from quantum chemical calculations, indicating that the formation reactions are exothermic and spontaneous at room temperature . The vibrational analysis suggests the formation of dimers in the solid state through hydrogen bonding . These findings could be extrapolated to predict that the target compound may also exhibit similar properties, such as dimerization through hydrogen bonding and spontaneous formation under certain conditions.

properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O6S2/c1-4-38-24(35)20-18-13-39-22(29-21(33)14-5-11-17(12-6-14)40(36,37)31(2)3)19(18)23(34)32(30-20)16-9-7-15(8-10-16)25(26,27)28/h5-13H,4H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOWUXZPVSNJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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